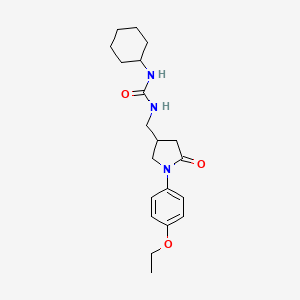
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is an organic compound with potential applications in various scientific fields. It's characterized by its unique molecular structure, which includes a cyclohexyl group and a urea moiety, linked through a pyrrolidinyl core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions:
Formation of the Pyrrolidinyl Core: : Starting with the condensation of 4-ethoxybenzaldehyde and an appropriate amine derivative to form an imine intermediate.
Cyclization: : The imine undergoes cyclization with a cyclohexanone derivative to form the pyrrolidine ring.
Urea Formation: : The pyrrolidinyl compound is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final urea derivative.
Industrial Production Methods: While the laboratory synthesis provides a general method, industrial production scales up these reactions. The process might involve batch or continuous flow reactors with optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrrolidinyl moieties, under the influence of strong oxidizing agents.
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under appropriate conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often produces secondary alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile involved.
科学研究应用
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has notable applications in:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological targets, possibly as a pharmacophore in drug design.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Applied in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The compound's mechanism of action involves its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes, modulate receptor activity, or interfere with signaling pathways. The exact pathways depend on the context of its use, such as enzyme inhibition in medicinal applications.
相似化合物的比较
Compared to other cyclohexyl urea derivatives, 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to its unique substitution pattern and the presence of a pyrrolidinyl core. Similar compounds include:
1-Cyclohexyl-3-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)urea
1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a compound of interest for further study.
属性
IUPAC Name |
1-cyclohexyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOEKDXOMMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
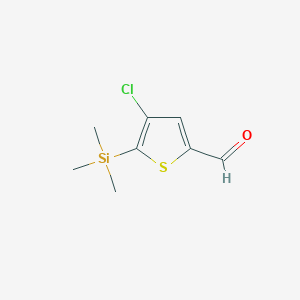
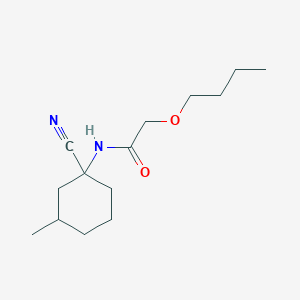
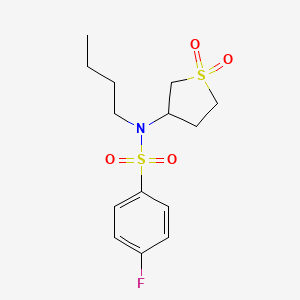
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
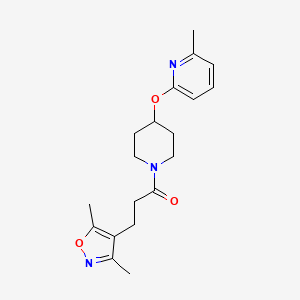
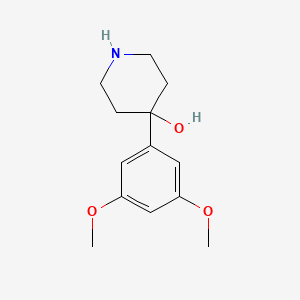
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2955053.png)
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)
